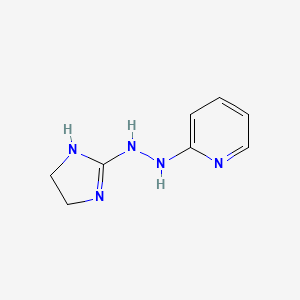
2-(3-Bromoazetidin-1-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromoazetidin-1-yl)-acetonitrile is a chemical compound that features a bromo-substituted azetidine ring attached to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoazetidin-1-yl)-acetonitrile typically involves the reaction of 3-bromoazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-bromoazetidine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromoazetidin-1-yl)-acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidoazetidin-1-yl)-acetonitrile.
Aplicaciones Científicas De Investigación
2-(3-Bromoazetidin-1-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromoazetidin-1-yl)-acetonitrile involves its interaction with specific molecular targets. The bromo group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
2-(3-Chloroazetidin-1-yl)-acetonitrile: Similar structure but with a chloro group instead of a bromo group.
2-(3-Fluoroazetidin-1-yl)-acetonitrile: Contains a fluoro group, offering different reactivity and properties.
2-(3-Iodoazetidin-1-yl)-acetonitrile: Features an iodo group, which can influence its chemical behavior.
Uniqueness: 2-(3-Bromoazetidin-1-yl)-acetonitrile is unique due to the presence of the bromo group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications where the bromo group is advantageous.
Propiedades
Número CAS |
420820-65-1 |
|---|---|
Fórmula molecular |
C5H7BrN2 |
Peso molecular |
175.03 g/mol |
Nombre IUPAC |
2-(3-bromoazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C5H7BrN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2 |
Clave InChI |
PJASADWILQWOAP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


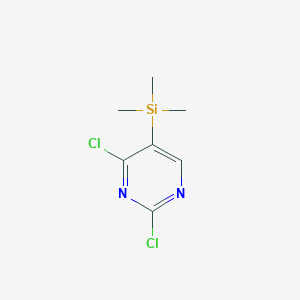
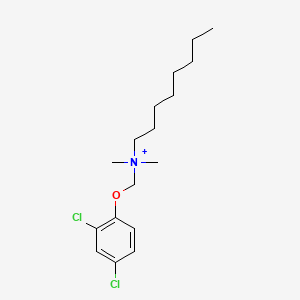
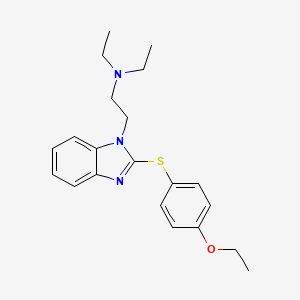
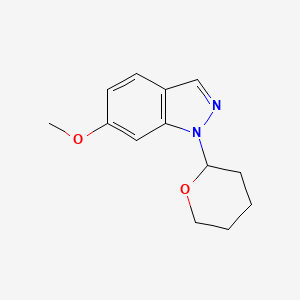
![(7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B12818611.png)


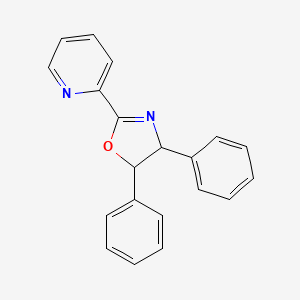

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)
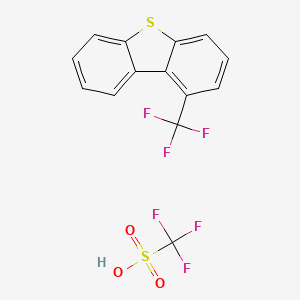
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
